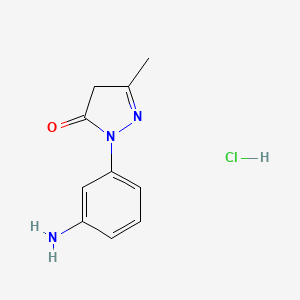

2-(3-Aminophenyl)-5-methyl-2,4-dihydro-pyrazol-3-one hydrochloride

Description

2-(3-Aminophenyl)-5-methyl-2,4-dihydro-pyrazol-3-one hydrochloride is a pyrazole derivative characterized by a 3-aminophenyl substituent at the 2-position and a methyl group at the 5-position of the pyrazolone ring. Its hydrochloride salt enhances solubility for biological applications. This compound has demonstrated fungicidal activity against Botryosphaeria dothidea, a pathogen causing olive tree diseases, though its efficacy is lower than the commercial fungicide Cabrio Top (pyraclostrobin) .

Properties

IUPAC Name |

2-(3-aminophenyl)-5-methyl-4H-pyrazol-3-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3O.ClH/c1-7-5-10(14)13(12-7)9-4-2-3-8(11)6-9;/h2-4,6H,5,11H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPLSMCHCBCQKEV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=O)C1)C2=CC=CC(=C2)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

292151-88-3 | |

| Record name | 1-(3-aminophenyl)-3-methyl-4,5-dihydro-1H-pyrazol-5-one hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Aminophenyl)-5-methyl-2,4-dihydro-pyrazol-3-one hydrochloride typically involves the reaction of 3-aminophenylhydrazine with an appropriate ketone under acidic conditions. The reaction proceeds through the formation of a hydrazone intermediate, which then cyclizes to form the pyrazolone ring. The hydrochloride salt is obtained by treating the free base with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and specific reaction conditions would be fine-tuned to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-(3-Aminophenyl)-5-methyl-2,4-dihydro-pyrazol-3-one hydrochloride can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The compound can be reduced to form corresponding amines.

Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine or chlorinating agents under acidic conditions.

Major Products Formed

Oxidation: Nitro derivatives.

Reduction: Amines.

Substitution: Halogenated derivatives.

Scientific Research Applications

Overview

2-(3-Aminophenyl)-5-methyl-2,4-dihydro-pyrazol-3-one hydrochloride is a compound belonging to the pyrazolone class, recognized for its diverse biological activities and potential therapeutic applications. This compound has garnered interest in various fields including medicinal chemistry, biochemistry, and materials science.

Medicinal Chemistry

The compound has been investigated for its anti-inflammatory and analgesic properties. Research indicates that it may inhibit the production of pro-inflammatory cytokines such as TNF-alpha and nitric oxide, making it a candidate for treating inflammatory diseases.

Enzyme Inhibition

Studies have shown that derivatives of this compound can act as inhibitors of human dihydroorotate dehydrogenase (DHODH), which is crucial in the de novo pyrimidine synthesis pathway. This inhibition has implications in antiviral therapies, particularly against measles virus replication .

Antimicrobial Activity

Pyrazolone derivatives, including this compound, exhibit significant antimicrobial properties against various bacterial strains and fungi. For instance, certain studies have demonstrated efficacy against pathogenic fungi like Cytospora sp. and Fusarium solani. .

Antioxidant Properties

The compound has shown potential antioxidant activity, which is critical in combating oxidative stress-related diseases. Assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) are commonly used to evaluate this property .

Material Science

In industrial applications, this compound serves as a building block for synthesizing more complex molecules and materials. Its unique structural features allow for modifications that can lead to new functional materials with desired properties.

Case Studies

Mechanism of Action

The mechanism of action of 2-(3-Aminophenyl)-5-methyl-2,4-dihydro-pyrazol-3-one hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Table 1: Structural and Functional Comparison of Pyrazole Derivatives

Key Observations :

- Substituent Position: The 3-aminophenyl group in the target compound contrasts with the 4-chlorophenyl (electron-withdrawing) and 4-aminophenyl (para-amino) groups in analogs . The meta-position of the amino group may reduce steric hindrance but alter electronic interactions compared to para-substituted derivatives.

- Activity Trends : Both the target compound and 3-(4-hydroxyphenyl)-1H-pyrazole-5-carboxylic acid show modest fungicidal activity (0.12% inhibition) compared to pyraclostrobin, highlighting the importance of side-chain complexity in commercial fungicides .

Pharmacological and Agrochemical Relevance

- Fungicidal Applications : The target compound’s moderate activity against B. dothidea positions it as a lead for further optimization, particularly in enhancing substituent electron-donating capacity or adding hydrophobic groups .

- Antibacterial Potential: notes that a 3-aminophenyl-containing dihydro-isoindole-dione derivative exhibited inhibitor activity comparable to novobiocin, underscoring the scaffold’s versatility in drug discovery .

Biological Activity

2-(3-Aminophenyl)-5-methyl-2,4-dihydro-pyrazol-3-one hydrochloride is a pyrazolone derivative that has garnered attention due to its diverse biological activities and potential therapeutic applications. This compound is characterized by its ability to interact with various biological targets, making it a subject of interest in medicinal chemistry and pharmacology.

- IUPAC Name: 2-(3-aminophenyl)-5-methyl-4H-pyrazol-3-one; hydrochloride

- CAS Number: 292151-88-3

- Molecular Formula: C10H12ClN3O

- Molecular Weight: 227.68 g/mol

- Structure: The compound features a pyrazolone ring with an amino group and a methyl substituent, contributing to its reactivity and biological activity.

Synthesis

The synthesis of this compound typically involves the reaction of 3-aminophenylhydrazine with an appropriate ketone under acidic conditions. The reaction proceeds through the formation of a hydrazone intermediate, which cyclizes to form the pyrazolone ring. The hydrochloride salt is obtained by treating the free base with hydrochloric acid.

Anti-inflammatory Properties

Research has indicated that pyrazolone derivatives exhibit significant anti-inflammatory activity. A study demonstrated that compounds related to pyrazolones can inhibit the NF-κB/AP-1 signaling pathway, which is crucial in inflammatory responses. Specifically, this compound was shown to have an IC50 value indicating effective inhibition at low concentrations .

Enzyme Inhibition

The compound has been investigated for its potential as an enzyme inhibitor. It may interact with various enzymes involved in metabolic pathways, including those associated with inflammatory processes. Molecular modeling studies suggest that it can effectively bind to target proteins, altering their activity and leading to therapeutic effects .

Antimicrobial Activity

Preliminary studies have indicated that this compound exhibits antimicrobial properties. It has shown effectiveness against several bacterial strains, suggesting its potential as an antibacterial agent. The minimum inhibitory concentration (MIC) values for related pyrazolone compounds have been reported to range from 4.8 to 30.1 µM .

Analgesic Effects

The analgesic properties of this compound have also been noted in various studies. Pyrazolone derivatives are known for their pain-relieving effects, and this compound may function similarly by modulating pain pathways in the body .

The mechanism of action for this compound involves several pathways:

- Enzyme Interaction: The compound binds to specific enzymes or receptors, inhibiting their activity.

- Signal Transduction Modulation: It affects signaling pathways such as NF-κB/AP-1, which are critical in inflammation.

- Reactive Oxygen Species (ROS) Scavenging: The compound may also exhibit antioxidant properties by scavenging ROS, thereby reducing oxidative stress in cells .

Table: Summary of Biological Activities

Notable Research Findings

- A study published in MDPI highlighted the anti-inflammatory effects of pyrazolone derivatives, demonstrating their ability to inhibit key signaling pathways involved in inflammation .

- Research conducted on similar compounds indicated their potential as effective antimicrobial agents against resistant bacterial strains .

- Investigations into the analgesic properties revealed that these compounds could serve as alternatives to traditional pain management therapies .

Q & A

Q. Spectroscopy :

- ¹H/¹³C NMR : Assign peaks using DEPT-135 to distinguish CH₃, CH₂, and aromatic protons. The aminophenyl group shows characteristic deshielding (~7.0–7.5 ppm for aromatic protons).

- IR : Confirm the carbonyl (C=O) stretch at ~1650–1700 cm⁻¹ and NH₂ bends at ~3300–3500 cm⁻¹.

Q. Crystallography :

- Single-crystal XRD : Use SHELX programs (e.g., SHELXL for refinement) to resolve hydrogen bonding and dihedral angles between the pyrazole and aminophenyl rings. highlights dihedral angles of 16.83°–51.68° in related pyrazoles, critical for understanding molecular packing .

Basic: What biological activities have been reported, and what experimental models are used to assess them?

Antifungal activity ():

- Model : Botryosphaeria dothidea mycelial growth inhibition assay.

- Method : Compare inhibition zones at five concentrations (e.g., 0.12% w/v) against commercial fungicides (e.g., Cabrio Top).

- Analysis : LSD test for variance analysis; the compound showed 0.12% inhibition, significantly lower than Cabrio Top (p < 0.05).

| Concentration (w/v) | Inhibition Diameter (mm) |

|---|---|

| 0.12% | 12.3 ± 0.5 |

| Cabrio Top (0.12%) | 28.7 ± 1.2 |

Advanced: What challenges exist in crystallographic refinement of this compound, and how can software tools address them?

Q. Challenges :

- Twinning : Common in pyrazole derivatives due to symmetrical packing.

- Disorder : Hydrochloride counterions may exhibit positional disorder.

Q. Solutions :

- SHELXL : Use TWIN/BASF commands for twinned data and PART instructions for disordered ions.

- ORTEP-3 : Visualize thermal ellipsoids to validate hydrogen-bonding networks (e.g., O–H⋯N interactions) .

Advanced: How to resolve contradictions in bioactivity data between academic studies and commercial formulations?

Case Study : reports weaker antifungal activity than Cabrio Top. To address discrepancies:

- Experimental design : Include positive controls (e.g., Cabrio Top) and test synergistic formulations.

- Statistical rigor : Apply ANOVA with post-hoc Tukey tests (more robust than LSD) to minimize Type I errors.

- Mechanistic studies : Use SEM to compare hyphal morphology post-treatment and assess membrane disruption .

Advanced: What in silico methods predict the compound’s interactions with biological targets?

Q. Approaches :

- Molecular docking (MOE) : Dock the compound into fungal CYP51 (lanosterol demethylase) to predict binding affinity.

- MD simulations : Analyze stability of ligand-protein complexes (e.g., GROMACS) over 100 ns trajectories.

- ADMET prediction : SwissADME to assess bioavailability and toxicity risks (e.g., Ames test predictions) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.